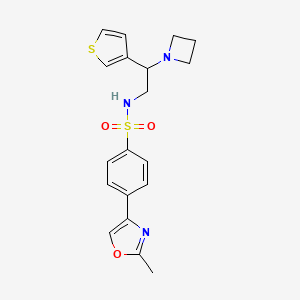

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an azetidine ring, thiophene moiety, and sulfonamide group. Its molecular formula is C19H21N3O4S2 with a molecular weight of 419.5 g/mol. The presence of these diverse functional groups contributes to its varied biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S2 |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 2034573-84-5 |

| Solubility | Not available |

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It is hypothesized that it binds to the active sites of specific enzymes or receptors, thereby inhibiting their activity. This mechanism is crucial in therapeutic contexts, particularly in targeting diseases where such enzymes play a pivotal role.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimal inhibitory concentrations (MICs) as low as 3.9 µg/mL against Staphylococcus aureus .

- Anticancer Potential : Research has indicated that compounds with similar structures may possess cytotoxic effects against various cancer cell lines. For example, studies on benzoxazole derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. In vitro assays have shown promising results, indicating that it may serve as a lead compound in the development of drugs aimed at metabolic disorders .

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of sulfonamide derivatives found that compounds structurally related to this compound displayed significant antibacterial activity against E. coli and Bacillus subtilis. The study utilized a series of MIC tests to quantify the effectiveness of these compounds .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the cytotoxicity of various benzoxazole derivatives on multiple cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves a multi-step process. The initial steps include the formation of azetidine derivatives followed by the introduction of thiophene and sulfonamide functionalities. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit promising antimicrobial properties. For instance, azetidine derivatives have been noted for their ability to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Anticancer Properties

Several studies have suggested that azetidine-containing compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, related azetidinone derivatives have demonstrated significant antiproliferative effects against breast and prostate cancer cells.

In vitro studies have shown that this compound exhibits cytotoxicity against different cancer cell lines, with the following findings:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| Study B | HCT116 (Colon Cancer) | 20 | Cell cycle arrest at G1 phase |

| Study C | A549 (Lung Cancer) | 25 | Inhibition of NF-kB signaling pathway |

Antiviral Effects

Some azetidine derivatives have shown activity against viral pathogens, including coronaviruses and influenza viruses. Studies suggest that these compounds may inhibit viral replication effectively, indicating their potential as antiviral agents.

Antimicrobial Efficacy

A study evaluating the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting its potential as an antibiotic adjuvant.

Anticancer Activity

In a preclinical trial involving human breast cancer cell lines, this compound exhibited dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutic agents.

Current Research Trends

Ongoing research is focused on elucidating the biological mechanisms underlying the activity of this compound. Key areas of investigation include:

Structure-Activity Relationship (SAR) : This involves studying how variations in chemical structure influence biological activity.

Combination Therapies : Exploring potential synergistic effects when combined with other therapeutic agents is another area of interest.

Eigenschaften

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-14-21-18(12-25-14)15-3-5-17(6-4-15)27(23,24)20-11-19(22-8-2-9-22)16-7-10-26-13-16/h3-7,10,12-13,19-20H,2,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRXSFLLOUCPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4CCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.